3-[7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl]-N-methyl-1-(oxan-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide, also known as GNE-781, is a potent and selective small-molecule inhibitor of the bromodomains of CREB-binding protein (CBP) and E1A-binding protein (p300). [, ] These proteins play a crucial role in regulating gene expression by modulating chromatin structure and interacting with transcription factors. [] GNE-781 has been primarily investigated as a potential therapeutic agent for oncology, particularly in cancers driven by c-Myc oncogenic activity. [, ]
The synthesis of GNE-781 involves multiple steps, employing techniques such as high-throughput screening and iterative chemical optimization. The initial discovery phase utilized fragment-based screening methods to identify potential lead compounds. Subsequent optimization focused on enhancing potency and selectivity through structural modifications.
Key synthetic methods include:
GNE-781's molecular structure is characterized by its unique scaffold that enables high-affinity binding to the bromodomain of CBP/p300. The compound features a core structure that allows for effective interaction with the acetyl-lysine binding site typical of bromodomains.
GNE-781 primarily functions through competitive inhibition of the CBP/p300 bromodomain by mimicking acetylated lysine residues. Upon binding, it disrupts the interaction between CBP/p300 and its acetylated substrates, thereby inhibiting downstream transcriptional activation.
This reaction is crucial for understanding how GNE-781 can modulate gene expression profiles associated with various cancers.
The mechanism by which GNE-781 exerts its effects involves:
GNE-781 possesses several notable physical and chemical properties that contribute to its efficacy as a drug candidate:
GNE-781 is primarily explored for its potential applications in cancer therapy due to its ability to inhibit key transcriptional regulators involved in oncogenesis. Specific applications include:
CBP (CREB-binding protein) and p300 (E1A-binding protein) are paralogous transcriptional coactivators containing structurally conserved bromodomains that recognize acetylated lysine residues on histones and transcription factors. These bromodomains feature a characteristic left-handed four-helix bundle (αZ, αA, αB, αC) forming a deep hydrophobic acetyl-lysine binding pocket. The ZA and BC loops define the binding cavity's topology, with conserved residues (e.g., Tyr1125, Trp1176, and Asn1168 in p300) enabling high-affinity engagement by small molecules [2] [5]. Unlike the tandem bromodomains of BET proteins, CBP/p300 contain a single bromodomain, rendering them pharmacologically distinct. Structural analyses reveal that the CBP/p300 bromodomain cavity is 20% larger than BRD4(1), with unique electrostatic properties that allow for selective inhibitor design. GNE-781 exploits these structural differences through optimized shape complementarity and hydrogen-bonding networks with non-conserved residues bordering the acetyl-lysine recognition site [2] [5].
Table 1: Structural Features of CBP/p300 vs. BRD4 Bromodomains
Feature | CBP/p300 Bromodomain | BRD4(1) Bromodomain |
---|---|---|
Domain Architecture | Single domain | Tandem domains (BD1/BD2) |
Binding Cavity Volume | 240 ų | 190 ų |
Key Conserved Residues | Tyr1125, Trp1176, Asn1168 | Asn140, Tyr97, Pro82 |
ZA Loop Flexibility | Moderate | High |
Electrostatic Potential | Neutral core, acidic rim | Basic core |
GNE-781 is a benzoxazepine-derived small molecule that competitively inhibits acetyl-lysine binding to both CBP and p300 bromodomains with sub-nanomolar affinity (IC₅₀ = 0.9 nM). This high-affinity binding displaces endogenous interactions between CBP/p300 and acetylated histones (e.g., H3K27ac) or transcription factors (e.g., acetylated MYC, IRF4). Mechanistically, GNE-781 binding induces allosteric changes in the BC loop, destabilizing CBP/p300 recruitment to chromatin and disrupting enhancer-promoter looping at oncogene loci [1] [5]. In multiple myeloma cells, this inhibits the IRF4-MYC transcriptional feed-forward loop, reducing MYC expression by >80% at 100 nM. The compound achieves dual inhibition of CBP and p300 due to 93% sequence identity in their bromodomains, functionally compromising the entire CBP/p300 transcriptional complex without isoform selectivity [1] [2].
GNE-781 exhibits exceptional selectivity for CBP/p300 over other bromodomain families. Biochemical profiling demonstrates >7,200-fold selectivity for CBP/p300 versus BRD4(1) (IC₅₀ = 5.1 μM), and >4,700-fold selectivity across a panel of 43 non-BET bromodomains [2] [4]. This selectivity arises from:
Table 2: GNE-781 Selectivity Profile Across Bromodomain Families
Bromodomain Family | Representative Members | Inhibition (IC₅₀) | Selectivity Fold vs. CBP/p300 |
---|---|---|---|
CBP/p300 | CBP, p300 | 0.9 nM | 1 |
BET (BD1) | BRD2/3/4, BRDT | >5 μM | >5,500 |
BAZ2 | BAZ2A, BAZ2B | >10 μM | >11,000 |
ATAD2 | ATAD2 | >10 μM | >11,000 |
CREBBP | Non-bromodomain region | No inhibition | - |
CBP/p300 bromodomains serve as essential scaffolds for super-enhancer assembly, particularly at oncogenes like MYC. They recognize H3K27ac marks at super-enhancers and recruit additional transcriptional machinery (MED1, BRD4, RNA Pol II) through protein-protein interaction domains. In multiple myeloma, the IRF4 super-enhancer requires CBP/p300 to maintain IRF4 expression, which in turn activates MYC transcription [1] [5] [6]. GNE-781 disrupts this axis by:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7